
2-Amino-4-tert-butylphenol
Overview
Description
Preparation Methods
Nitro Reduction Route
Synthesis of 2-Nitro-4-tert-butylphenol
The nitro reduction route begins with synthesizing 2-nitro-4-tert-butylphenol. Phenol undergoes Friedel-Crafts alkylation with tert-butyl alcohol in concentrated sulfuric acid at 15–25°C, producing 4-tert-butylphenol. Nitration is then performed using a nitric acid-sulfuric acid mixture at 0–5°C, directing the nitro group to the ortho position relative to the hydroxyl group. The low-temperature conditions minimize byproducts like the para-nitro isomer, achieving >90% regioselectivity.
Key Reaction Parameters
-
Nitrating Agent : 65% HNO₃ in H₂SO₄ (1:2 molar ratio)
-
Temperature : 0–5°C
-
Yield : 80–85%
Catalytic Hydrogenation
The nitro intermediate is reduced to the amine using catalytic hydrogenation. A mixture of 2-nitro-4-tert-butylphenol, 5–10 wt% palladium on carbon (Pd/C), and ethanol is stirred under hydrogen gas (3–5 bar) at 50–60°C for 6–8 hours . Post-reduction, the catalyst is filtered, and the product is recrystallized from ethanol-water (3:1) to achieve ≥98% purity.
Optimization Strategies
-
Solvent Selection : Ethanol outperforms methanol in minimizing over-reduction byproducts.
-
Catalyst Loading : 7.5 wt% Pd/C balances cost and reaction rate.
Azo-Cracking Reduction Method
Diazotization and Coupling
This method starts with p-tert-butylphenol, which reacts with aniline-derived diazonium salts. Aniline is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, forming a diazonium chloride intermediate . Coupling with p-tert-butylphenol in aqueous NaOH (pH 8–9) yields the azo compound 4-tert-butyl-2-(phenyldiazenyl)phenol.
Critical Conditions
-
Coupling pH : 8.5–9.0 to deprotonate the phenol without decomposing the diazonium salt.
Reduction of Azo Compound
The azo bond is cleaved using sodium dithionite (Na₂S₂O₄) in water-ethanol (1:1) at 70–80°C. This reductive cleavage produces 2-amino-4-tert-butylphenol and aniline as a byproduct, which is removed via distillation .
Industrial Scalability
-
Solvent Recovery : Ethanol is distilled and reused, reducing waste.
Alkylation-Nitration-Reduction Sequence
Phenol Alkylation
Phenol is alkylated with tert-butyl chloride in the presence of aluminum chloride (AlCl₃) at 40–50°C, forming 4-tert-butylphenol. This step achieves 85–90% conversion, with unreacted phenol recycled via distillation.
Nitration and Reduction
The alkylated product is nitrated and reduced as described in Section 1. This three-step sequence is less common industrially due to higher complexity but offers flexibility in adjusting substituent positions.
Comparative Analysis of Methods
Table 1: Method Comparison
Parameter | Nitro Reduction | Azo-Cracking | Alkylation-Nitration-Reduction |
---|---|---|---|
Starting Material | Phenol | p-tert-butylphenol | Phenol |
Key Steps | 3 (alkylation, nitration, reduction) | 2 (diazotization, reduction) | 3 (alkylation, nitration, reduction) |
Yield (%) | 75–85 | 65–70 | 60–70 |
Purity (%) | ≥98 | 90–95 | 85–90 |
Industrial Feasibility | Moderate | High | Low |
Byproducts | Para-nitro isomer | Aniline | Isomeric alkylation products |
Cost and Environmental Impact
-
Nitro Reduction : High solvent and catalyst costs but superior purity for pharmaceutical applications.
-
Azo-Cracking : Lower operational costs due to solvent recycling, though sodium dithionite generates sulfurous waste .
Recent Advances and Patents
Continuous Flow Reactors
Patent CN105884628B describes a continuous flow system for alkylation and nitration, reducing reaction times by 40% and improving yield consistency .
Green Chemistry Innovations
Recent developments replace Na₂S₂O₄ with catalytic hydrogenation for azo bond cleavage, enhancing sustainability .
Chemical Reactions Analysis
Reaction with Pyridinecarboxaldehyde
In methanol under reflux, 2-amino-4-tert-butylphenol reacts with 2-pyridinecarboxaldehyde to form a Schiff base intermediate, 4-tert-butyl-2-[(pyridylmethylene)amino]phenol. This intermediate is critical for synthesizing 2-(pyridyl)benzoxazole derivatives .
Mechanism :
- Imine Formation :
- Cyclization : Acid- or base-catalyzed cyclization yields benzoxazole derivatives.
Applications : Ligands for transition-metal catalysts in asymmetric aldol reactions .
Azo-Cracking Method
An alternative industrial route involves azo-cracking of p-tert-butylphenol-derived azo compounds:
- Diazotization : Aniline is diazotized with NaNO₂/HCl.
- Coupling : Diazonium salt reacts with p-tert-butylphenol to form an azo dye.
- Reduction : Sodium dithionite (Na₂S₂O₄) cleaves the azo bond, yielding the amine .
Ether and Ester Formation
The hydroxyl group participates in nucleophilic substitution:
Reaction | Reagents | Product |
---|---|---|
Etherification | Alkyl halides (e.g., CH₃I) | 2-Amino-4-tert-butylphenyl methyl ether |
Esterification | Acetyl chloride | 2-Amino-4-tert-butylphenyl acetate |
Conditions :
- Ethers: K₂CO₃, DMF, 60°C
- Esters: Pyridine catalyst, room temperature
Ligand in Metal Complexes
This compound forms tridentate ligands with metals like Cu(II) and Fe(III):
Metal Salt | Complex Structure | Application |
---|---|---|
Cu(NO₃)₂ | [Cu(L)₂]·2H₂O (L = deprotonated ligand) | Catalytic oxidation of alcohols |
FeCl₃ | Octahedral Fe(III)-Schiff base complex | Magnetic materials research |
Key Feature : The tert-butyl group enhances solubility in nonpolar solvents, facilitating catalytic applications .
Oxidation to Quinones
Controlled oxidation with KMnO₄ or CrO₃ converts the phenol to a quinone derivative:
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ | H₂SO₄, 0–5°C | 2-Amino-4-tert-butyl-1,4-benzoquinone |
CrO₃ | Acetic acid, reflux | Same product (lower yield) |
Applications : Quinones serve as electron mediators in biosensors .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation:
Reaction | Reagents | Position | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | 75% |
Sulfonation | H₂SO₄, 50°C | 6-Sulfo derivative | 60% |
Regioselectivity : The tert-butyl group directs electrophiles to the C6 position due to steric hindrance at C5 .
Biological Activity Modulation
Derivatives exhibit antimicrobial and antioxidant properties:
Derivative | Bioactivity |
---|---|
Acetamide (N-(2-hydroxy-4-tert-butylphenyl)acetamide) | MIC: 50 µg/mL against S. aureus |
Benzoxazole-Schiff base | Antioxidant (IC₅₀: 12 µM in DPPH assay) |
Scientific Research Applications
Synthesis of Biologically Important Compounds
2-Amino-4-tert-butylphenol serves as a precursor for synthesizing intermediates like 4-tert-butyl-2-[(pyridylmethylene)amino]phenol, which are critical for producing 2-(pyridyl)benzoxazole derivatives. These derivatives have potential applications in pharmaceuticals due to their biological activity .
Polymer Production
The compound can be polymerized through electrochemical or chemical oxidative processes to produce poly(this compound). This polymer exhibits unique redox properties and can be characterized using spectroscopic techniques such as in situ FTIR and UV-vis spectroscopy. The polymerization process involves using ammonium persulfate as an oxidant, yielding materials with significant conductivity and structural integrity .
Anion-Sensitive Membrane Sensors
In biological applications, derivatives of this compound are utilized to create selective receptors for anion-sensitive membrane sensors. These receptors are essential for detecting specific ions in various environments, which can be crucial for environmental monitoring and biomedical applications .
Electrochemical Polymerization
A study conducted on the electrochemical polymerization of this compound revealed that the resulting polymer could effectively undergo redox transitions. The research demonstrated that the polymer could be deposited on electrodes, enhancing its application in electrochemical sensors and devices .
Biomimetic Aromatic Ring Cleavage
Research exploring the biomimetic cleavage of aromatic rings using iron(II)-2-aminophenolate complexes showed that this compound could participate in reactions mimicking natural enzymatic processes. This highlights its potential role in developing new synthetic pathways for complex organic molecules .
Mechanism of Action
The mechanism of action of 2-Amino-4-tert-butylphenol involves its ability to participate in various chemical reactions due to the presence of both amino and hydroxyl functional groups. These groups allow it to act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula: C₁₀H₁₅NO
- Molecular Weight : 165.23 g/mol
- CAS Number : 1199-46-8
- Synonyms: o-Amino-p-tert-butylphenol, 4-tert-butyl-2-aminophenol .
Physical Properties :
- Appearance : Off-white to dark brown crystalline powder (variations depend on purity and synthesis methods) .
- Melting Point : 160–164°C .
- Boiling Point : 292°C .
- Partition Coefficient (LogP) : 2.55 .
Table 1: Structural and Physical Properties
Research Findings and Contradictions
- Appearance Discrepancy: this compound is reported as both off-white (high purity) and dark brown (industrial grade), likely due to synthesis methods or impurities .
- Reactivity: A 2013 study demonstrated aromatic ring cleavage of this compound by a nonheme iron complex, mimicking dioxygenase activity. This reactivity is absent in bulkier analogs like 4-sec-butyl-2,6-di-tert-butylphenol .
Biological Activity
2-Amino-4-tert-butylphenol (2A-4TBP) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields, including pharmacology and environmental science.
This compound is an organic compound characterized by the presence of an amino group and a tert-butyl substituent on a phenolic ring. Its molecular formula is and it has a molecular weight of approximately 165.23 g/mol. The structure can be represented as follows:
1. Antimicrobial Properties
Research has shown that 2A-4TBP exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents .
2. Antioxidant Activity
The compound has been identified as having strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals, thus protecting cells from damage .
3. Endocrine Disruption Potential
2A-4TBP has been investigated for its potential endocrine-disrupting effects. Similar to other phenolic compounds, it may interact with estrogen receptors, leading to alterations in gene expression related to reproductive health in aquatic organisms . The compound's effects on fish reproduction and development have been documented, indicating a need for careful environmental monitoring .
The biological activity of 2A-4TBP can be attributed to several mechanisms:
- Receptor Interaction : Studies indicate that 2A-4TBP interacts with specific receptors, such as odorant receptors in insects, which can be exploited for pest control strategies .
- Oxidative Stress Modulation : By enhancing antioxidant defenses or directly scavenging reactive oxygen species (ROS), 2A-4TBP helps mitigate oxidative damage in cells .
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its antimicrobial effects .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of 2A-4TBP was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 μg/mL for S. aureus and 100 μg/mL for E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Environmental Impact Assessment
An environmental study assessed the impact of 2A-4TBP on fish populations in contaminated waters. The results indicated significant feminization of male fish and altered reproductive behaviors at concentrations as low as 10 μg/L, highlighting the compound's endocrine-disrupting potential .
Data Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-4-tert-butylphenol, and how can reaction conditions be optimized for yield improvement?
The compound is typically synthesized via catalytic hydrogenation of 2-nitro-4-tert-butylphenol using palladium on carbon (Pd/C) under hydrogen gas . Optimization strategies include adjusting reaction temperature (25–50°C), solvent selection (ethanol or methanol), and catalyst loading (5–10 wt%). Post-synthesis purification often involves recrystallization from ethanol/water mixtures to achieve ≥98% purity . Contaminants like unreacted nitro precursors can be monitored via HPLC with UV detection at 254 nm .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound, and how are discrepancies in physical properties resolved?
Key techniques include:
- FTIR : Identification of phenolic O–H (3200–3600 cm⁻¹) and aromatic C–N (1250–1350 cm⁻¹) stretches .
- NMR : ¹H NMR (DMSO-d₆) shows a singlet for tert-butyl protons at δ 1.25 ppm and aromatic protons at δ 6.5–7.0 ppm .
- Melting Point : Reported values range between 160–164°C; discrepancies arise from impurities or polymorphic forms, necessitating differential scanning calorimetry (DSC) for validation .
- X-ray crystallography resolves structural ambiguities, confirming ortho-amino substitution .
Q. What safety protocols are critical for handling this compound in laboratory settings?
The compound is classified as harmful (Acute Tox. Category 4) via oral, dermal, and inhalation routes . Mandatory precautions include:
- Use of nitrile gloves, goggles, and fume hoods during weighing.
- Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Emergency procedures: Immediate rinsing with water for eye/skin contact and activated charcoal for ingestion .
Q. How is this compound utilized as a precursor in fluorescence and polymer research?
It serves as a monomer in electrochemical oxidative polymerization to form conductive polymers with applications in sensors . Derivatives like 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene are synthesized for fluorescence-based pH sensing . Reaction with aldehydes generates Schiff bases, which are precursors for benzoxazole dyes .
Advanced Research Questions
Q. What mechanistic insights exist for the iron(II)-catalyzed aromatic ring cleavage of this compound?
Nonheme iron(II) complexes mimic 2-aminophenol dioxygenases, cleaving the aromatic ring via a proposed cis-dihydroxylation pathway. The tert-butyl group sterically directs regioselectivity, favoring C5–C6 bond cleavage over alternative pathways . Kinetic studies (stopped-flow UV-Vis) reveal a rate-limiting step involving O₂ activation, with turnover numbers (TON) up to 120 under anaerobic conditions .
Q. How does this compound inhibit α-synuclein fibrillation in Parkinson’s disease models?
Computational docking studies (AutoDock Vina) show electrostatic interactions between the amino group and α-synuclein residues E61/E83, disrupting fibril nucleation. In vitro assays (Thioflavin T fluorescence) demonstrate 40–60% inhibition at 50 μM concentrations . Structure-activity relationships (SAR) suggest that tert-butyl hydrophobicity enhances blood-brain barrier permeability .
Q. How can researchers reconcile conflicting solubility data (e.g., in ethanol vs. benzene) for this compound?
Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Experimental validation via shake-flask methods (25°C) shows solubility in ethanol (12.5 g/L) vs. benzene (0.8 g/L), attributed to ethanol’s ability to solvate both phenolic –OH and tert-butyl groups . Molecular dynamics simulations (AMBER force field) correlate solubility with solvent accessible surface area (SASA) of polar moieties .
Q. What role does this compound play in solvent-free organocatalytic aldol reactions?
As a prolinamide phenol derivative, it facilitates asymmetric aldol reactions in water via enamine intermediates. The tert-butyl group enhances stereoselectivity (up to 95% ee) by stabilizing transition states through hydrophobic interactions . Kinetic studies (¹³C NMR) show rate acceleration (k = 0.15 min⁻¹) compared to non-bulky analogs (k = 0.08 min⁻¹) .
Q. How do solvent effects influence the compound’s reactivity in C–H functionalization reactions?
Polar aprotic solvents (DMF, DMSO) stabilize Pd(II) intermediates in regioselective C–H nitration, achieving 85% yield with pyrimidine as a directing group . Conversely, protic solvents (MeOH) deactivate catalysts via ligand displacement. Computational (DFT) studies identify solvent-dependent activation barriers (ΔG‡ = 18–25 kcal/mol) .
Q. What environmental persistence data exist for this compound, and how are degradation pathways studied?
Aerobic biodegradation studies (OECD 301F) show 30% mineralization in 28 days, with tert-butyl groups resisting microbial cleavage . Advanced oxidation processes (UV/H₂O₂) degrade the compound via hydroxyl radical attack, monitored by LC-MS (m/z 165 → m/z 121 decarboxylation product) . Ecotoxicity assays (Daphnia magna) indicate LC₅₀ = 12 mg/L, classifying it as moderately toxic .
Properties
IUPAC Name |
2-amino-4-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJUVNYXHUCRMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152615 | |
Record name | 2-Amino-4-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-46-8 | |
Record name | 2-Amino-4-tert-butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4-tert-butylphenol | |
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Record name | 1199-46-8 | |
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Record name | 2-Amino-4-tert-butylphenol | |
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Record name | 2-amino-4-tert-butylphenol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.495 | |
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Record name | 2-AMINO-4-TERT-BUTYLPHENOL | |
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Synthesis routes and methods
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